molecular formula C22H27ClN6O B608722 LY2828360 CAS No. 1231220-79-3

LY2828360

Cat. No.: B608722
CAS No.: 1231220-79-3
M. Wt: 426.9 g/mol
InChI Key: UCMNDPDJRSEZPL-UHFFFAOYSA-N
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Description

LY2828360 is a synthetic compound known for its role as a selective agonist for the cannabinoid receptor type 2 (CB2). It has been studied for its potential therapeutic effects, particularly in the context of pain management and opioid dependence. This compound is a slowly acting but efficacious G protein-biased CB2 agonist, which means it selectively activates certain signaling pathways over others .

Mechanism of Action

Target of Action

The primary target of LY2828360 is the Cannabinoid CB2 receptor . This receptor is part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

This compound acts as an agonist at the Cannabinoid CB2 receptor . As an agonist, it binds to the receptor and activates it, triggering a series of biochemical reactions . It is a slowly acting but efficacious G protein-biased CB2 agonist, inhibiting cAMP accumulation and activating ERK1/2 signaling .

Biochemical Pathways

Upon activation of the CB2 receptor, this compound inhibits the accumulation of cyclic adenosine monophosphate (cAMP) and activates the extracellular signal-regulated kinases 1/2 (ERK1/2) signaling pathway . This leads to a series of downstream effects that can influence various physiological processes .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is known that this compound was administered as a single daily oral dose in clinical trials .

Result of Action

The activation of the CB2 receptor by this compound has been shown to suppress neuropathic pain . It has also been suggested that this compound suppresses inflammatory nociception in mice through a neuronal CB2-dependent mechanism that requires peripheral sensory neuron CB2 receptors .

Action Environment

The action of this compound can be influenced by various environmental factors. It is known that this compound was investigated in the context of osteoarthritic knee pain in clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LY2828360 involves multiple steps, starting with the preparation of the core purine structure. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

LY2828360 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Comparison with Similar Compounds

LY2828360 is unique in its selective activation of CB2 receptors and its G protein-biased signaling. Similar compounds include:

These compounds share similar mechanisms of action but differ in their selectivity, efficacy, and potential therapeutic applications.

Properties

IUPAC Name

8-(2-chlorophenyl)-2-methyl-6-(4-methylpiperazin-1-yl)-9-(oxan-4-yl)purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN6O/c1-15-24-21(28-11-9-27(2)10-12-28)19-22(25-15)29(16-7-13-30-14-8-16)20(26-19)17-5-3-4-6-18(17)23/h3-6,16H,7-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMNDPDJRSEZPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)N3CCN(CC3)C)N=C(N2C4CCOCC4)C5=CC=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1231220-79-3
Record name LY-2828360
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1231220793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY2828360
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16074
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LY-2828360
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O12H7VFU6P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Combine 2-chloro-N-(4-chloro-2-methyl-6-(tetrahydro-2H-pyran-4-ylamino)-pyrimidin-5-yl) benzamide (45.0 g, 118.0 mmol), 1-methylpiperazine (23.0 mL, 207.0 mmol), di-isopropylethylamine (23.0 mL, 131.9 mmol) and isopropyl alcohol (225 mL) in a 1 L Parr reactor. Seal the reactor, start stirring, and adjust the set-point for heat control to 160° C. After the internal temperature reaches 160° C., stir the mixture for 24 hours. Cool the reactor contents to 60° C., vent the vessel of pressure, and transfer the contents to a 2 L flask equipped with overhead stirring apparatus. Rinse out reactor flask with isopropyl alcohol (25.0 mL) and combine the rinse with main solution. Add cold, de-ionized water (780 mL) to the mixture over 30 minutes and stir the resulting precipitate for 30 minutes. Filter the mixture, wash the solids with de-ionized water (2×270 mL) and pull dry on the funnel Further dry the product overnight at 45° C. to afford the 8-(2-Chloro-phenyl)-2-methyl-6-(4-methyl-piperazin-1-yl)-9-(tetrahydro pyran-4-yl)-9H-purine as an off-white solid (44.8 g) MS (m/z): 427/429 (M+1).
Name
2-chloro-N-(4-chloro-2-methyl-6-(tetrahydro-2H-pyran-4-ylamino)-pyrimidin-5-yl) benzamide
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step Two
Quantity
23 mL
Type
reactant
Reaction Step Three

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